4-Chloro-2,5-dimethoxypyrimidine
Overview
Description
4-Chloro-2,5-dimethoxypyrimidine is an organic compound with the molecular formula C6H7ClN2O2 . It is used as an important intermediate in the synthesis of pesticides, pharmaceuticals, and other organic compounds .
Synthesis Analysis
The synthesis of 4-chloro-2,5-dimethoxypyrimidine can be carried out by different routes. One commonly used method is to react 2,5-dichloropyrimidine with methanol to generate 2,5-dichloro-4-methoxypyrimidine, and then obtain the target product through a dechlorination reaction .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,5-dimethoxypyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with a chlorine atom at position 4 and methoxy groups at positions 2 and 5 .Chemical Reactions Analysis
Pyrimidines, including 4-Chloro-2,5-dimethoxypyrimidine, are known to undergo a range of chemical reactions. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .Physical And Chemical Properties Analysis
4-Chloro-2,5-dimethoxypyrimidine has a molecular weight of 174.59 and a density of 1.285±0.06 g/cm3 at 20 ºC 760 Torr. Its boiling point is 277.5±43.0℃ at 760 Torr .Scientific Research Applications
Synthesis and Antimicrobial Activity
4-Chloro-2,5-dimethoxypyrimidine derivatives have been synthesized and evaluated for antibacterial activities against various bacterial strains, showing effectiveness comparable to standard antibiotics like Penicillin, Ampicillin, and Erythromycin (Dişli, Mercan, & Yavuz, 2013).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, pyrimidines, including derivatives of 4-Chloro-2,5-dimethoxypyrimidine, are significant due to their presence in DNA bases. Their targeted drug action is likely influenced by molecular recognition processes involving hydrogen bonding (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Agricultural Chemistry
4-Chloro-2,5-dimethoxypyrimidine derivatives are utilized in the synthesis of potent herbicides, prepared from readily available compounds and synthesized in good yields (Bessard & Crettaz, 2000).
Organic Chemistry and Chemical Synthesis
This compound serves as a precursor in the synthesis of various pyrimidine derivatives with diverse applications, including uracils and fluoroalkylated derivatives, through different chemical reactions (Bardagi & Rossi, 2010).
Chemical and Physical Analysis
Studies on chloropyrimidine derivatives, including 4-Chloro-2,5-dimethoxypyrimidine, focus on understanding their structure, spectroscopic characteristics, and electronic properties, which are essential for various applications in chemistry and materials science (Gupta, Sharma, Virdi, & Ram, 2006).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2,5-dimethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOZTZJHBPCPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433104 | |
Record name | 4-chloro-2,5-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-dimethoxypyrimidine | |
CAS RN |
370103-25-6 | |
Record name | 4-chloro-2,5-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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